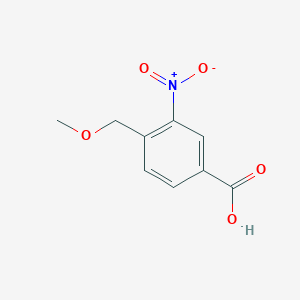

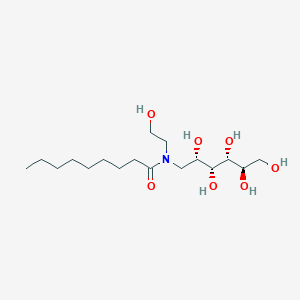

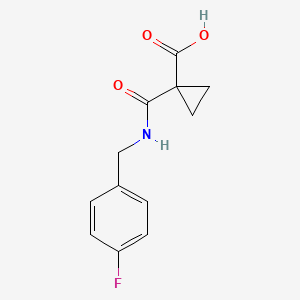

![molecular formula C9H11ClN4 B3161226 1-[2-(1H-1,2,4-三唑-1-基)苯基]甲胺盐酸盐 CAS No. 869591-75-3](/img/structure/B3161226.png)

1-[2-(1H-1,2,4-三唑-1-基)苯基]甲胺盐酸盐

描述

“1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride”, involves several steps. In one study, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of “1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis

In the context of chemical reactions, 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that these compounds could be involved in a variety of chemical reactions that contribute to their biological activity.Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” can be determined using various analytical techniques. For instance, the IR absorption spectra can provide information about the presence of certain functional groups .科学研究应用

药物发现中的三唑衍生物

三唑衍生物,包括 1,2,4-三唑,因其广泛的生物活性而闻名,这使得它们成为开发新药的重点。三唑的结构多功能性允许创建具有抗炎、抗菌、抗分枝杆菌、抗肿瘤和抗病毒特性的化合物。这种多样性突出了三唑在药物化学中的重要性,其应用范围扩展到解决被忽视的疾病和新出现的健康挑战 (Ferreira 等人,2013 年).

合成化学中的三唑

1,2,4-三唑的合成和功能化一直是重要的研究领域,因为它们是有机化学中的关键支架。这些化合物是药物发现、材料科学和药物化学中不可或缺的。开发 1,2,4-三唑的新型合成路线,包括环保和高效的方法,对于合成生物活性化合物和新材料至关重要 (Kaushik 等人,2019 年).

三唑在缓蚀中的应用

1,2,4-三唑衍生物已作为各种金属和合金的缓蚀剂找到应用。它们的分子结构可以通过合成改性进行微调,从而可以开发出保护金属表面免受腐蚀性环境侵蚀的有效抑制剂。1,2,3-三唑化合物的使用,特别是那些通过点击化学等环保工艺合成的化合物,证明了三唑在与腐蚀防护相关的工业应用中的潜力 (Hrimla 等人,2021 年).

未来方向

The future directions for research on “1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

作用机制

Target of Action

Similar compounds with a 1,2,4-triazole moiety have been reported to exhibit anticancer activities . These compounds often target rapidly proliferating cells, including cancer cells .

Mode of Action

Compounds with a similar 1,2,4-triazole structure have been found to inhibit the proliferation of cancer cells by inducing apoptosis . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .

Biochemical Pathways

Similar compounds have been shown to affect the biosynthesis of strigolactone, a plant hormone . In the context of cancer, these compounds may interfere with cell proliferation and survival pathways, leading to apoptosis .

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds has been noted to improve pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Similar compounds have been reported to exhibit potent inhibitory activities against certain cancer cell lines . They have been found to induce apoptosis in cancer cells, leading to a decrease in cell proliferation .

Action Environment

It’s worth noting that similar compounds have been reported to stabilize cu(i) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the compound’s action may be influenced by the presence of certain ions in the environment.

属性

IUPAC Name |

[2-(1,2,4-triazol-1-yl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDVACKLOQCRJBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=NC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

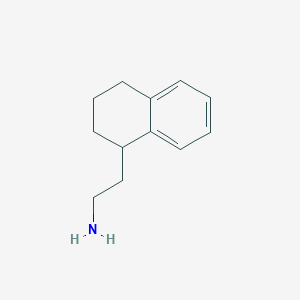

![Pentanoic acid, 5-bromo-4-oxo-3-[[(2S)-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]propyl]amino]-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B3161144.png)

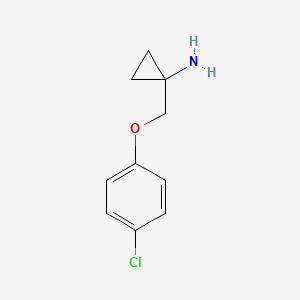

![1,2-Cyclohexanediol, 3-[bis(phenylmethyl)amino]-, (1R,2R,3R)-rel-](/img/structure/B3161172.png)

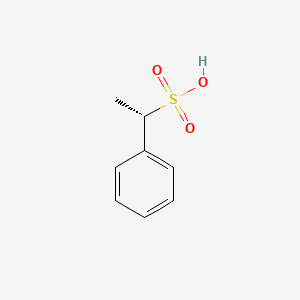

![[(2S)-2-methyloxiran-2-yl]methanol](/img/structure/B3161192.png)